Magnesium ATP

Description

Chemical Identity and Nomenclature

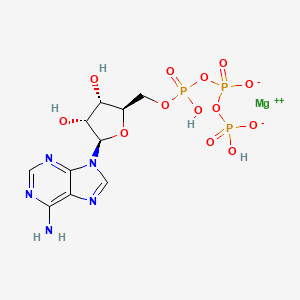

Magnesium adenosine triphosphate (MgATP) is a coordination complex formed by the interaction of adenosine triphosphate (ATP) with magnesium ions (Mg²⁺). This complex serves as the biologically active form of ATP, essential for numerous enzymatic processes.

IUPAC Name

The systematic IUPAC name for MgATP is:

(R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate magnesium salt.

Molecular Formula and Structural Features

- Molecular Formula : C₁₀H₁₄MgN₅O₁₃P₃.

- Molecular Weight : 529.18 g/mol.

- Coordination Geometry : Mg²⁺ binds to the β- and γ-phosphate groups of ATP, forming a hexacoordinate complex with four oxygen atoms from ATP and two water molecules.

Biological Significance in Cellular Energy Metabolism

MgATP is the primary substrate for energy-dependent processes in cells, acting as a cofactor for enzymes that require nucleotide triphosphates.

Role in ATP-Dependent Enzymes

- Kinases and ATPases : Over 300 enzymes, including hexokinase and Na⁺/K⁺-ATPase, require MgATP for activity. The Mg²⁺ ion neutralizes negative charges on ATP, enabling proper binding to enzyme active sites.

- Mitochondrial ATP Synthase : MgATP is synthesized in mitochondria via oxidative phosphorylation. The F₁ subunit of ATP synthase catalyzes the reaction:

$$ \text{ADP} + \text{Pi} + \text{H}^+ \rightarrow \text{MgATP} + \text{H}_2\text{O} $$.

Regulation of Cellular Respiration

- Cytosolic Mg²⁺ Homeostasis : Free cytosolic Mg²⁺ (~0.2–0.5 mM) modulates ATP hydrolysis rates. Elevated Mg²⁺ stabilizes MgATP, while low Mg²⁺ increases free ATP⁴⁻, inhibiting glycolysis.

- Mitochondrial Transport : The mitochondrial carrier SCaMC selectively imports MgATP into the matrix, ensuring adequate energy for processes like gluconeogenesis.

Key Enzymatic Reactions Dependent on MgATP

| Enzyme | Function | Role of MgATP |

|---|---|---|

| Pyruvate Kinase | Final step of glycolysis | Phosphotransfer to ADP, generating ATP |

| Myosin ATPase | Muscle contraction | Hydrolysis provides energy for actin-myosin sliding |

| DNA Polymerase | DNA replication | Incorporates nucleotides into growing DNA strand |

MgATP in Signal Transduction

- Potassium Channels : MgATP regulates β-cell KATP channels by interacting with sulfonylurea receptors (SUR1). Binding stabilizes the open state, modulating insulin secretion.

- MgtE Channels : In prokaryotes, MgATP binding to the CBS domain of MgtE adjusts Mg²⁺ influx, maintaining cellular Mg²⁺ balance.

Properties

InChI |

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20); | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHMIKHPGKEVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16MgN5O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585077 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine--magnesium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74804-12-9 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine--magnesium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solution Preparation

- ATP Solution: ATP is dissolved in Millipore water or buffer to a concentration typically around 0.5 M.

- Magnesium Addition: Mg(NO₃)₂ is added incrementally to the ATP solution to achieve desired Mg²⁺:ATP ratios.

- Buffering: Tris(hydroxymethyl)aminomethane (Tris) buffer is added to maintain pH at approximately 8.2, which is optimal for ATP phosphate deprotonation and Mg²⁺ binding.

Mixing and Equilibration

Verification of Complex Formation

- NMR Spectroscopy: ^31P-NMR is used to observe shifts in phosphate resonances indicative of Mg²⁺ binding and exchange rates.

- pH Measurement: Continuous monitoring to ensure stable pH during complexation.

- Crystallography: In some studies, crystallographic data confirm the precise geometry of Mg-ATP complexes.

Experimental Data and Research Findings

Mechanistic Insights from Research

- Coordination Geometry: Magnesium coordinates primarily with the β- and γ-phosphate groups of ATP, stabilizing the triphosphate chain and influencing enzymatic activity.

- Exchange Dynamics: Mg²⁺ exchange with ATP occurs via bimolecular reactions, with exchange rates measurable by ^31P-NMR, indicating dynamic binding equilibria important for biological function.

- Catalytic Role: Magnesium’s coordination induces conformational changes in ATP and enzymes (e.g., adenylate kinase), optimizing the geometry for ATP synthesis and hydrolysis reactions.

- Computational Studies: Simulations using force fields and quantum chemical methods have refined understanding of Mg-ATP interactions, revealing multiple coordination states and energetic profiles.

Summary Table of Preparation Methods and Key Parameters

| Step | Description | Critical Parameters | Outcome/Notes |

|---|---|---|---|

| ATP Dissolution | Dissolve ATP disodium salt in water or buffer | Concentration 0.5 M | Homogeneous ATP solution |

| Mg²⁺ Addition | Add Mg(NO₃)₂ or MgCl₂ to ATP solution | Mg²⁺:ATP ratio 0.25 to 1.5 | Formation of Mg-ATP complex |

| pH Adjustment | Adjust pH to ~8.2 with Tris buffer | pH 8.0–8.2 | Ensures phosphate deprotonation and binding |

| Mixing and Incubation | Stir and incubate for equilibration | Room temperature, minutes to hours | Complete complexation |

| Verification | Use ^31P-NMR, crystallography, computational methods | Spectral shifts, structural data | Confirm Mg-ATP complex formation and geometry |

Chemical Reactions Analysis

Types of Reactions: Magnesium ATP undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation. The hydrolysis of magnesium ATP releases energy, which is utilized in cellular processes. Phosphorylation reactions involve the transfer of phosphate groups to other molecules, a key step in many metabolic pathways.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is catalyzed by enzymes such as ATPases.

Phosphorylation: Kinases are the enzymes that facilitate the transfer of phosphate groups, often requiring specific substrates and cofactors.

Complexation: Magnesium ions are essential for stabilizing the structure of ATP and facilitating its interactions with other molecules.

Major Products:

Hydrolysis: Adenosine diphosphate (ADP) and inorganic phosphate.

Phosphorylation: Phosphorylated substrates, which are intermediates in various metabolic pathways

Scientific Research Applications

Magnesium ATP is extensively studied for its role in numerous biological and chemical processes. Some of its key applications include:

Biochemistry: Magnesium ATP is crucial for enzyme activation, particularly those involved in energy metabolism and nucleic acid synthesis.

Cell Biology: It plays a vital role in cellular energy transfer, muscle contraction, and signal transduction.

Medicine: Magnesium ATP is used in research related to muscle physiology, cardiovascular health, and neurological functions.

Industry: It is utilized in the production of pharmaceuticals and as a reagent in various biochemical assays

Mechanism of Action

Magnesium ATP exerts its effects by stabilizing the structure of adenosine triphosphate and facilitating its interactions with enzymes and other molecules. The magnesium ion binds to the phosphate groups of ATP, enhancing its ability to participate in biochemical reactions. This interaction is essential for the proper functioning of ATP-dependent enzymes, which are involved in processes such as phosphorylation, energy transfer, and signal transduction .

Comparison with Similar Compounds

Magnesium ATP vs. Calcium ATP (CaATP)

- Binding Affinity and Enzymatic Activity :

MgATP exhibits higher specificity for enzymes like ATP synthase and P2X receptors compared to CaATP. For instance, P2X1 and P2X3 receptors show enhanced ATP affinity in the presence of Mg²⁺, while P2X2 and P2X4 receptors are less responsive to MgATP . In contrast, Ca²⁺ substitution reduces ATPase activity in plasma membrane Ca²⁺-ATPase (PMCA), as Ca²⁺ competes with Mg²⁺ for ATP coordination . - Structural Coordination :

Mg²⁺ forms a tridentate coordination with ATP’s phosphate groups, whereas Ca²⁺, with its larger ionic radius, adopts a less stable binding mode. This difference alters conformational transitions in enzyme-substrate complexes, as shown by fluorescence studies of RepA helicase intermediates (Table 1) .

Table 1: Fluorescence Intensity Changes in RepA Helicase Intermediates (ATP Analogue)

| Intermediate | MgATP (Fluorescence Intensity) | CaATP (Fluorescence Intensity) |

|---|---|---|

| (H–N)₁ | ~14 | ~6 |

| (H–N)₂ | ~23 | ~12 |

| (H–N)₃ | ~14 | ~14 |

Magnesium ATP vs. Manganese ATP (MnATP)

- Catalytic Efficiency :

Mn²⁺ can substitute for Mg²⁺ in some ATP-dependent kinases, but with reduced catalytic rates. For example, in cAMP-dependent protein kinase, MnATP binding alters the enzyme’s active-site geometry, slowing phosphate transfer . - Metal-Ion Specificity :

Mg²⁺’s smaller ionic radius (0.72 Å vs. Mn²⁺’s 0.83 Å) enables tighter coordination with ATP’s phosphate groups, optimizing charge stabilization during hydrolysis .

Magnesium ATP vs. Lithium-ATP (LiATP)

- Therapeutic Implications: Li⁺ binds ATP monodentately, unlike Mg²⁺’s tridentate coordination, which disrupts MgATP-dependent processes in neurons and glycogen synthase kinase-3 (GSK-3). This explains lithium’s efficacy in bipolar disorder treatment but also its toxicity in Mg²⁺-depleted conditions .

- Structural Perturbation :

Molecular dynamics simulations reveal that LiATP induces elongated ATP conformations, reducing compatibility with ATP-binding pockets in kinases .

Magnesium ATP vs. Free ATP (Unchelated ATP)

- Enzymatic Activation :

Free ATP is a poor substrate for ATPases due to electrostatic repulsion between its triphosphate group and negatively charged active sites. Mg²⁺ neutralizes these charges, enhancing binding affinity by up to 100-fold in ATP synthase . - Thermodynamic Stability :

MgATP increases the melting temperature (Tm) of Hsp70 nucleotide-binding domains (NBDs) by 5–10°C, indicating stronger protein-nucleotide interactions compared to free ATP .

Table 2: Melting Temperature (Tm) Changes in Hsp70 NBDs

| Condition | Mortalin-NBD (Tm, °C) | Hsc70-NBD (Tm, °C) |

|---|---|---|

| Apo (No ATP/Mg²⁺) | 45.2 | 47.5 |

| + ATP | 51.8 | 53.1 |

| + ATP:Mg²⁺ | 57.3 | 55.9 |

Data from thermal shift assays

Key Research Findings

- Role in Transition State Formation :

Mg²⁺ repositions the ATP synthase P-loop to align ADP and Pi for nucleophilic attack, a mechanism absent in CaATP or MnATP systems . - Receptor Specificity :

MgATP’s affinity for P2X1 receptors is 10-fold higher than CaATP, attributed to Mg²⁺’s interaction with D170 and E122 residues in the receptor’s acidic pocket . - Coordination Flexibility : Structural analysis of 2,123 ATP-Mg²⁺ complexes in the Protein Data Bank (PDB) reveals diverse coordination geometries, with 70% involving β- and γ-phosphates, optimizing enzymatic recognition .

Q & A

Q. What is the biochemical significance of Mg²⁺ in ATP-dependent enzymatic reactions, and how should experimental conditions be optimized to account for Mg-ATP complexation?

Mg²⁺ stabilizes ATP by shielding its negatively charged phosphate groups, forming the biologically active Mg-ATP²⁻ complex . This complex is the true substrate for most ATP-dependent enzymes, as free ATP⁴⁻ is electrostatically unfavorable for binding. Researchers must maintain Mg²⁺ in excess of ATP (e.g., 2–5 mM MgCl₂ with 1–2 mM ATP) to ensure >90% of ATP exists as Mg-ATP²⁻ . Ionic strength and pH must also be controlled to avoid artifacts like spurious cooperativity. Use stability constants to calculate free Mg²⁺ and Mg-ATP²⁻ concentrations computationally .

Q. What methodologies are recommended for quantifying intracellular Mg-ATP levels in live-cell systems?

The QT-LucGTP&ATP platform enables simultaneous detection of ATP and GTP in 6- to 384-well plates using luminescence (ATP) and time-resolved fluorescence resonance energy transfer (GTP). Key parameters:

Q. How does Mg-ATP influence the kinetic parameters of kinases, and how should these be experimentally distinguished from free ATP effects?

Mg-ATP²⁻ reduces Km values for kinases by enhancing substrate binding. To isolate its effects:

- Titrate MgCl₂ at fixed ATP concentrations (e.g., 0.5–10 mM Mg²⁺ with 1 mM ATP).

- Measure initial reaction rates and fit to a two-substrate model (Mg²⁺ and ATP).

- Compare with controls using non-hydrolyzable ATP analogs (e.g., AMP-PNP) .

Advanced Research Questions

Q. How can contradictory findings on Mg-ATP’s role in enzyme inhibition/activation be resolved?

Contradictions often arise from unaccounted Mg²⁺/ATP ratios or buffer ionic strength. Systematic approaches:

- Replicate experiments under standardized conditions (e.g., 2 mM MgCl₂ excess over ATP).

- Use chelators (EDTA, EGTA) to modulate free Mg²⁺ and validate concentration-dependent effects.

- Apply isothermal titration calorimetry (ITC) to measure binding affinities and stoichiometries .

- Cross-validate with structural data (e.g., X-ray crystallography of enzyme-Mg-ATP complexes) .

Q. What advanced techniques enable real-time monitoring of Mg-ATP dynamics in subcellular compartments?

- Fluorescent biosensors : Genetically encoded probes like ATeam (GFP-based) for ATP or Mg²⁺-sensitive dyes (e.g., Mag-Fluo-4) in live cells .

- 31P-NMR spectroscopy : Distinguishes free ATP, Mg-ATP, and ADP/AMP in intact tissues. Requires high-field magnets (≥500 MHz) and phosphorus-enriched media .

- Single-cell electrophysiology : Patch-clamp with ATP-containing pipettes to study Mg-ATP’s role in ion channel regulation .

Q. How can computational models improve the prediction of Mg-ATP binding in multi-enzyme systems?

- Molecular dynamics (MD) : Simulate Mg²⁺ coordination geometries (e.g., octahedral vs. tetrahedral) in ATP-binding pockets .

- Kinetic modeling : Use tools like COPASI to integrate Mg-ATP²⁻ stability constants and enzyme kinetics parameters .

- Systems biology : Annotate models with standardized identifiers (e.g., KEGG C00002 for ATP) to ensure reproducibility across platforms .

Data Contradiction Analysis

Q. What strategies address discrepancies in reported cellular Mg-ATP concentrations (1–5 mM vs. 10–15 mM)?

- Sample preparation : Avoid freeze-thaw cycles, which degrade ATP. Use rapid quenching (perchloric acid) and enzymatic assays (luciferase) .

- Compartmentalization : Differentiate cytosolic (1–5 mM) vs. mitochondrial (10–15 mM) Mg-ATP via fractionation or targeted biosensors .

- Metabolic state : Account for cellular energy status (e.g., hypoxia reduces Mg-ATP by 50% in neurons) .

Q. How should researchers validate Mg-ATP’s specificity in assays with potential cross-reactivity (e.g., GTP or NADH)?

- Competition assays : Add excess GTP or NADH (10× ATP concentration) to test interference .

- Chromatography : Separate Mg-ATP from other nucleotides via HPLC with ion-pairing reagents .

- Knockout models : Use CRISPR-edited cells lacking ATP-specific transporters (e.g., SLC25A4) .

Methodological Optimization

Q. What are best practices for maintaining Mg-ATP stability in long-term enzymatic assays?

Q. How can researchers standardize Mg-ATP assays for multi-laboratory reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.